N-{3-[(E)-2-phenylvinyl]benzyl}acetamide
Description
“N-{3-[(E)-2-phenylvinyl]benzyl}acetamide” is a type of amide, which is a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . Amides are commonly found in a wide range of applications, including in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such amides can be achieved through a radical condensation reaction where benzylic alcohols and acetamides are coupled . This reaction is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO . The average mass is 149.190 Da and the monoisotopic mass is 149.084061 Da .Chemical Reactions Analysis
Amides, including “this compound”, can undergo various chemical reactions. One notable reaction is hydrolysis, which is a reaction with water. This occurs when amides are hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid .Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The specific physical and chemical properties of “this compound” would need to be determined experimentally.Future Directions
The future directions for “N-{3-[(E)-2-phenylvinyl]benzyl}acetamide” could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its reactivity under different conditions, studying its interactions with various biological targets, and exploring its potential use in the synthesis of pharmaceuticals or other useful compounds .
Properties
IUPAC Name |
N-[[3-[(E)-2-phenylethenyl]phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14(19)18-13-17-9-5-8-16(12-17)11-10-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,18,19)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMPXDJHKDVHMZ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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